
5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine is a complex organic compound with a unique structure that includes a pyridine ring substituted with an aminoethyl group, a benzyl group, and a methyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine typically involves multi-step organic reactions One common method includes the alkylation of 6-methylpyridin-2-amine with benzyl chloride under basic conditions to introduce the benzyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce secondary amines.
Scientific Research Applications
5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(1-Aminoethyl)-N-methylpyridin-2-amine: Lacks the benzyl group, which may reduce its binding affinity.
5-(1-Aminoethyl)-N-benzylpyridin-2-amine: Lacks the methyl group, which may affect its steric interactions.
6-Methylpyridin-2-amine: Lacks both the aminoethyl and benzyl groups, significantly altering its chemical properties.
Uniqueness
5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the benzyl and aminoethyl groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C15H19N3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
5-(1-aminoethyl)-N-benzyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C15H19N3/c1-11(16)14-8-9-15(18-12(14)2)17-10-13-6-4-3-5-7-13/h3-9,11H,10,16H2,1-2H3,(H,17,18) |
InChI Key |
BQMLXHYLBCUELG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC2=CC=CC=C2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



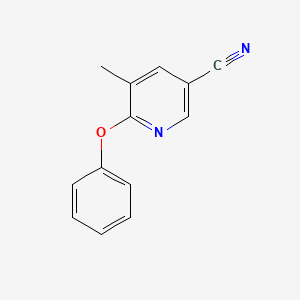
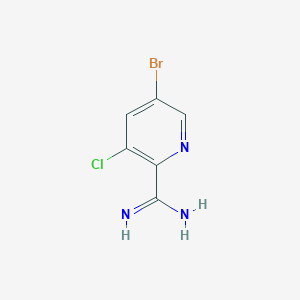

![benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15231840.png)
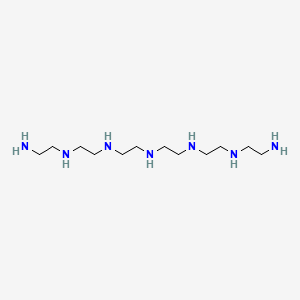
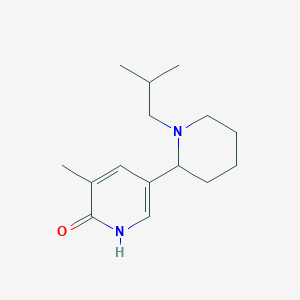
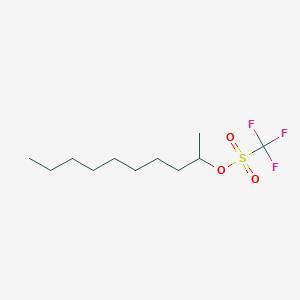



![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)


